7-Bromo-8-methoxyisoquinoline
Description
7-Bromo-8-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of bromine and methoxy groups on the isoquinoline ring imparts unique chemical properties to this compound.
Properties
IUPAC Name |
7-bromo-8-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-6-12-5-4-7(8)2-3-9(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKBDXIVILJRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromo-8-methoxyisoquinoline can be synthesized through various methods. One common method involves the Jackson’s modification of the Pomeranz-Fritsch ring synthesis . This method includes the following steps:
Formation of Schiff Base: Reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethanamine to form a Schiff base.
Reduction: Borohydride reduction of the Schiff base to produce 2-bromobenzylamine-acetal.
Cyclization: Treatment with a mixture of phosphorus pentoxide and concentrated sulfuric acid to produce 8-bromoisoquinoline.
Methoxylation: Further modification to introduce the methoxy group at the 8-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methoxyisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an aminoisoquinoline derivative.
Scientific Research Applications
7-Bromo-8-methoxyisoquinoline has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methoxyisoquinoline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other isoquinoline derivatives. The presence of the bromine and methoxy groups may influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-7-methoxyisoquinoline: Similar structure with the bromine and methoxy groups at different positions.
7-Methoxyisoquinoline: Lacks the bromine substituent.
8-Bromoisoquinoline: Lacks the methoxy substituent.
Uniqueness
7-Bromo-8-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
7-Bromo-8-methoxyisoquinoline is an organic compound that belongs to the isoquinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for developing new pharmacological agents.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 7-position and a methoxy group at the 8-position of the isoquinoline ring. Its molecular formula is with a molecular weight of approximately 238.08 g/mol. The unique substitution pattern of this compound influences its reactivity and biological properties, making it a valuable candidate for further research.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis and inhibit enzymes critical for bacterial survival. It has shown effectiveness against several strains of bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Anticancer Activity : Research indicates that this compound may inhibit cell cycle progression and induce apoptosis in cancer cells. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity compared to normal cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated through various studies, revealing significant inhibition zones against pathogenic bacteria:
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Escherichia coli | 21 | 23 |
These results indicate that this compound exhibits comparable or superior antimicrobial activity relative to standard treatments .
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HeLa | 10 | More potent than cisplatin |
| MCF-7 | 12 | Selective over normal fibroblasts |
| A549 | 15 | Comparable to existing therapies |
The IC50 values suggest that this compound may be a promising candidate for cancer therapy due to its selective cytotoxicity .
Case Studies
Recent research has highlighted the potential of this compound in overcoming drug resistance in tumors. A study demonstrated that this compound interacts with multidrug resistance-associated protein 1 (MRP1), suggesting its role in enhancing the efficacy of conventional chemotherapy agents .
In another case, a series of derivatives based on the isoquinoline structure were synthesized and tested for their biological activity, revealing that modifications at specific positions can significantly enhance their potency against cancer cells .
Q & A
Basic: What are the common synthetic routes for 7-bromo-8-methoxyisoquinoline, and what are their limitations?
Answer:
The Pomeranz-Fritsch synthesis is a primary method, involving cyclization of benzylaminoacetaldehyde derivatives under acidic conditions. However, dimerization side products (e.g., 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-tetrahydroisoquinoline) can form due to electrophilic coupling during ring closure . Alternative routes include the Sandmeyer reaction on 7-methoxy-8-nitroisoquinoline, but this requires prior nitration and reduction steps, which complicate scalability . For reproducibility, control reaction parameters (temperature, solvent polarity, acid strength) to minimize dimerization .
Advanced: How can dimerization side products during Pomeranz-Fritsch synthesis be mechanistically explained and mitigated?
Answer:
Dimerization arises from electrophilic attack at the para position of the methoxy group, leading to intermolecular coupling. Computational studies (e.g., DFT) suggest that electron-donating methoxy groups activate the ring, favoring dimer formation . Mitigation strategies:
- Use sterically hindered solvents to reduce intermolecular interactions.
- Optimize stoichiometry of boron trifluoride etherate (BF₃·Et₂O) to favor cyclization over dimerization .
- Monitor reaction progress via LC-MS to detect early-stage dimer formation .
Basic: What structural characterization techniques are critical for confirming this compound’s purity and regiochemistry?
Answer:
- X-ray crystallography : Resolves halogen/methoxy substituent positions and confirms coplanarity of the isoquinoline ring (e.g., as demonstrated for 4-bromo-8-methoxyquinoline) .
- NMR spectroscopy : H and C NMR distinguish between methoxy (δ ~3.9–4.1 ppm) and bromine-induced deshielding effects on adjacent protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₈BrNO) and isotopic patterns for bromine .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
- Electrostatic potential maps identify nucleophilic/electrophilic sites. The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group directs electrophilic substitution .
- Frontier molecular orbital (FMO) analysis predicts regioselectivity in metal-catalyzed reactions. For example, the LUMO distribution may favor C-7 bromine substitution over C-8 methoxy interference .
Basic: What are the typical chemical reactions involving this compound?
Answer:
- Nucleophilic aromatic substitution (SNAr) : Bromine at C-7 is displaced by amines or alkoxides under mild conditions (e.g., K₂CO₃/DMF, 60°C) .
- Transition-metal catalysis : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups .
- Demethylation : Methoxy groups can be cleaved with BBr₃ to yield hydroxylated derivatives for further functionalization .
Advanced: How do steric and electronic effects of substituents influence regioselectivity in derivatization?
Answer:
- Steric effects : The methoxy group at C-8 hinders electrophilic attack at adjacent positions, directing reactions to C-5 or C-6 .
- Electronic effects : Bromine’s electron-withdrawing nature deactivates the ring, but methoxy’s electron-donating resonance (+M effect) activates para positions. Computational MD simulations can map steric accessibility for reagents .
Basic: What preliminary assays are used to assess the biological activity of this compound derivatives?
Answer:
- Enzyme inhibition assays : Screen against kinases or phosphodiesterases, leveraging isoquinoline’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing derivatives .
- Molecular docking : Preliminary in silico studies with Protein Data Bank (PDB) targets (e.g., PARP-1) prioritize candidates for synthesis .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Systematic substituent variation : Replace bromine with iodine for enhanced van der Waals interactions in hydrophobic binding pockets .
- Pharmacophore modeling : Align derivatives’ electrostatic profiles with target active sites (e.g., CYP450 enzymes) to improve binding .
- Metabolic stability assays : Use liver microsomes to identify metabolically labile groups (e.g., methoxy) for replacement with bioisosteres .
Advanced: How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Answer:
- Mechanistic re-evaluation : Compare reaction conditions (e.g., HCl concentration in vs. BF₃·Et₂O in ) to identify kinetic vs. thermodynamic control pathways .
- Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) to isolate key intermediates .
Advanced: What strategies minimize halogen scrambling during functionalization?
Answer:
- Low-temperature lithiation : Use LDA at −78°C to selectively deprotonate positions adjacent to bromine, avoiding halogen migration .
- Protecting groups : Temporarily mask the methoxy group with TMSCl to prevent undesired demethylation during harsh conditions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
